
TNPA-methylenedioxy HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TNPA-methylenedioxy HCl is a chemical compound with the molecular formula C20H19NO3.HCl . It is a precursor for the PET tracer [11C]MNPA . The methylenedioxy group in this compound consists of two oxygen atoms connected to a methylene bridge (-CH2- unit) .
Synthesis Analysis
The synthesis of compounds similar to this compound involves the formation of a methylenedioxy bridge in the biosynthesis of benzylisoquinoline alkaloids . Enzymes within the cytochrome P450 superfamily are able to form methylenedioxy bridges by closure of an open, adjacent phenol and methoxy group .Molecular Structure Analysis
The molecular structure of this compound is based on the methylenedioxy functional group, which is a common feature in organic chemistry . This group consists of two oxygen atoms connected to a methylene bridge (-CH2- unit), which is connected to the rest of the molecule by two chemical bonds .Wissenschaftliche Forschungsanwendungen
Methylenedioxymethamphetamine (MDMA) and Serotonin Receptors
MDMA, often known as 'ecstasy', has been studied for its effects on serotonin (5-HT) receptors in the brain. Research by Aguirre et al. (1995) observed both short-term and long-term effects of MDMA on these receptors, showing alterations in receptor density in different brain regions. Their findings can be relevant to understanding the neurochemical pathways influenced by related compounds (Aguirre, Galbete, Lasheras, & del Río, 1995).
Safety and Hazards
The safety data sheet for a compound similar to TNPA-methylenedioxy HCl, 3,4-(Methylenedioxy)phenylacetic acid, indicates that it can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for TNPA-methylenedioxy HCl involves the condensation of TNPA and methylenedioxyphenylacetone followed by acidification with hydrochloric acid.", "Starting Materials": [ "2,4,6-trinitrophenol (TNPA)", "Methylenedioxyphenylacetone" ], "Reaction": [ "Mix TNPA and methylenedioxyphenylacetone in a solvent such as ethanol", "Add a catalytic amount of acid catalyst such as sulfuric acid", "Heat the mixture under reflux for several hours", "Cool the mixture and add hydrochloric acid to acidify the solution", "Extract the product with a non-polar solvent such as ether", "Wash the organic layer with water and dry over anhydrous magnesium sulfate", "Evaporate the solvent to obtain TNPA-methylenedioxy HCl as a solid" ] } | |
CAS-Nummer |
126874-88-2 |
Molekularformel |
C20H19NO3 . HCl |
Molekulargewicht |
357.84 |
Reinheit |
>98% |
Synonyme |
2-Hydroxy-10,11-methylenedioxy-N-propylnoraporphine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



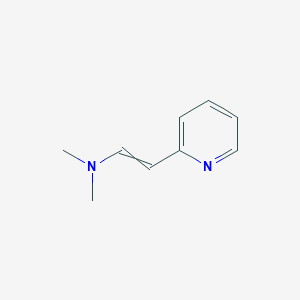
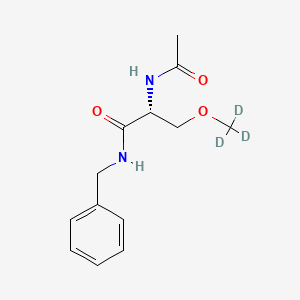
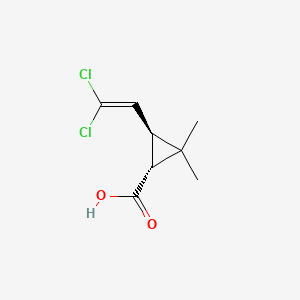

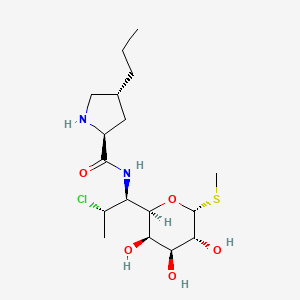

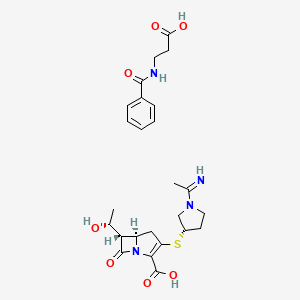
![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)
